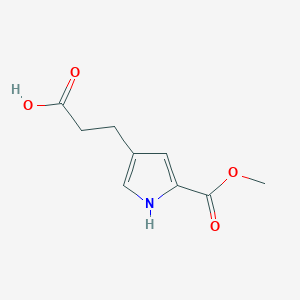

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid

Description

3-(5-(Methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid is a pyrrole-based carboxylic acid derivative featuring a methoxycarbonyl (COOMe) group at the 5-position of the pyrrole ring and a propanoic acid side chain at the 3-position. Pyrrole derivatives are known for their roles in medicinal chemistry and natural product biosynthesis, often influencing biological activity through hydrogen bonding, π-π interactions, and solubility modulation. This compound’s structure combines a heterocyclic core with polar functional groups, making it a versatile intermediate for synthesizing pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

3-(5-methoxycarbonyl-1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9(13)7-4-6(5-10-7)2-3-8(11)12/h4-5,10H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAXHFZSYRDAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst like sulfuric acid.

Attachment of the Propanoic Acid Chain: The propanoic acid chain can be attached through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.

Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

3-(5-(Methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a precursor for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

a. 3-{1-[3-(Methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid (C22H21NO4)

- Structural Differences : Incorporates a 3-(methoxycarbonyl)phenyl group at position 1 and a 4-methylphenyl group at position 5 of the pyrrole ring.

b. 3-(4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid (C11H15NO4)

- Structural Differences : Ethoxycarbonyl (COOEt) replaces methoxycarbonyl, with an additional methyl group at position 3.

- Properties : Lower molecular weight (225.24 g/mol) and altered solubility due to the ethyl ester’s reduced polarity. This substitution may improve metabolic stability .

c. (Z)-3-(2,4-Dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid

- Structural Differences : Features a 2-oxoindolinylidene substituent, introducing aromaticity and conjugation.

- Properties : Enhanced planarity may improve DNA intercalation or protein binding, relevant for anticancer applications .

Heterocyclic Core Modifications

a. 3-(5-Methoxy-1H-indol-3-yl)propanoic acid (C12H13NO3)

- Structural Differences : Indole replaces pyrrole, introducing an additional nitrogen atom and aromaticity.

b. 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

- Structural Differences: Pyrazole ring replaces pyrrole, with an amino group at position 3.

- Properties : Higher basicity (pyrazole pKa ~1.5–2.5) compared to pyrrole, altering ionization and bioavailability .

Functional Group Analogues

a. Porphobilinogen (C10H14N2O4)

- Structural Differences: Contains aminomethyl and carboxymethyl groups on the pyrrole ring.

- Properties : A biosynthetic precursor to heme and chlorophyll, highlighting the role of carboxylic acid groups in natural product assembly .

b. 3-(Methylthio)propanoic acid methyl ester

- Structural Differences : Replaces the pyrrole ring with a methylthio (SMe) group.

- Properties: Volatile ester with fruity aroma, found in pineapples (up to 622.49 µg/kg in Tainong No. 4 pineapple), contrasting with the non-volatile, pharmacologically oriented parent compound .

Analgesic Activity

Amide derivatives of pyrrole-propanoic acids (e.g., 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid) demonstrated equipotent analgesic activity to aspirin in acetic acid-induced writhing tests.

Cytotoxicity

Compound 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid, isolated from Artemisia annua endophytes, showed moderate cytotoxicity (43.2% mortality in brine shrimp assays), indicating that pyrrole-propanoic acid derivatives may interact with cellular targets like microtubules or kinases .

Antimicrobial Activity

Phenolic acid derivatives (e.g., 3-(4-hydroxy-3-methoxyphenyl)-propanoic acid) from Lisea glutinosa exhibited inhibitory activity against Mycobacterium smegmatis (MIC50: 33.3–58.5 µg/mL), underscoring the importance of methoxy and hydroxyl groups in antimicrobial design .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Biological Activity

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid, with the molecular formula C9H11NO4 and CAS number 202409-05-0, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 197.19 g/mol

- Purity : 97% (commercially available)

- IUPAC Name : this compound

- Structure :

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition in growth at certain concentrations.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting a role in managing inflammatory diseases.

- Cytotoxicity : Research indicates that at higher concentrations, it may exhibit cytotoxic effects on certain cancer cell lines, although the mechanism remains to be fully elucidated.

The mechanisms through which this compound exerts its effects are not completely understood but may involve:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways.

- Membrane Disruption : Similar to other pyrrole derivatives, it may disrupt bacterial cell membranes, leading to cell death.

- Regulation of Gene Expression : There is evidence indicating that this compound may influence the expression of genes related to inflammation and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrrole derivatives included this compound. The compound was tested against Escherichia coli and Staphylococcus aureus, showing an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL. This suggests a moderate level of antimicrobial activity comparable to standard antibiotics used in clinical settings.

Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 50 µM of the compound resulted in a significant reduction (approximately 40%) in pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential use as an anti-inflammatory agent.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay performed on human cancer cell lines (e.g., HeLa and MCF7) revealed that at concentrations above 75 µM, the compound induced apoptosis as evidenced by increased annexin V staining. The IC50 values were determined to be approximately 60 µM for HeLa cells and 70 µM for MCF7 cells, indicating selective toxicity towards cancer cells while sparing normal cells at lower concentrations.

Comparative Analysis with Related Compounds

To provide context for its biological activity, a comparison with related compounds is useful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Significant | HeLa: 60, MCF7: 70 |

| Pyrrole derivative A | High | Moderate | HeLa: 50 |

| Pyrrole derivative B | Low | Significant | HeLa: 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.